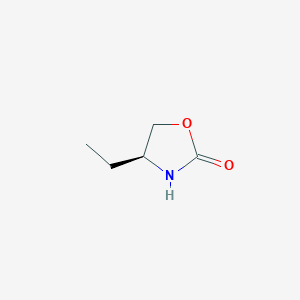

(S)-4-ethyloxazolidin-2-one

Vue d'ensemble

Description

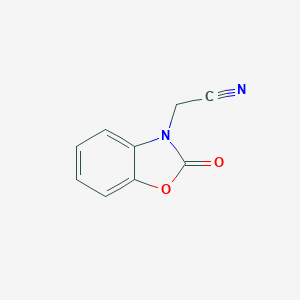

(S)-4-ethyloxazolidin-2-one is involved in a variety of chemical synthesis processes, particularly in creating oligomers and polymers, and as an intermediate in the synthesis of various organic compounds. It is a part of a broader class of compounds known as oxazolidinones, which have gained attention for their utility in synthetic chemistry.

Synthesis Analysis

The synthesis of (S)-4-ethyloxazolidin-2-one involves several steps, beginning from basic substrates like benzyl-N-Boc-(3R)-aminobutanoate. This process involves cyclization and rearrangement catalyzed by Sn(OTf)2 to form the oxazolidin-2-one structure. These steps are crucial for achieving the desired stereochemistry and purity of the compound (Lucarini & Tomasini, 2001).

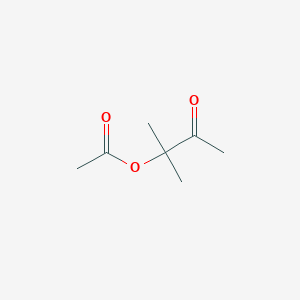

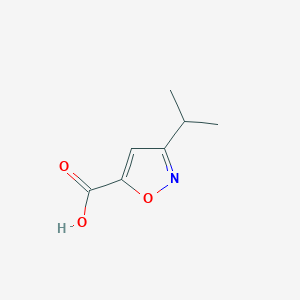

Molecular Structure Analysis

The molecular structure of (S)-4-ethyloxazolidin-2-one derivatives has been studied using X-ray crystallography, revealing detailed aspects of their stereochemistry and conformation. These studies are essential for understanding the compound's reactivity and properties (Tang & Verkade, 1996).

Chemical Reactions and Properties

(S)-4-ethyloxazolidin-2-one is used as an intermediate in various chemical reactions, including the synthesis of fluorescent compounds and other organic molecules. The compound's reactivity, particularly in the context of asymmetric synthesis, highlights its importance in creating compounds with specific chirality (Tang & Verkade, 1996).

Applications De Recherche Scientifique

Synthesis of Oxazolidinone Ring : The oxazolidinone ring, present in (S)-4-ethyloxazolidin-2-one, is widely used in synthetic organic chemistry for constructing complex molecular structures. This ring is popular due to its unique mechanistic and stereochemical properties, making it useful in asymmetric synthesis and as a protective group for aminoalcohol systems. It's also notable in pharmaceuticals, such as the antibacterial drug Linezolid (Zappia et al., 2007).

Antibacterial Agents : Oxazolidinones have been recognized for their unique mechanism in inhibiting bacterial protein synthesis. Specific analogs of oxazolidinones demonstrate significant antibacterial activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without cross-resistance to other common antibacterial drugs (Zurenko et al., 1996).

Reduced Monoamine Oxidase A Inhibition : Certain oxazolidinone derivatives, including those with 1,2,3-triazole modifications, exhibit reduced inhibition of monoamine oxidase A (MAO-A), which is a desirable feature in developing safer antibacterial agents (Reck et al., 2005).

Pharmaceutical Development : Oxazolidinones are used in the development of drugs targeting various medical conditions. For instance, a study explored the impurity profile of an oxazolidinone-type glycoprotein IIb/IIIa antagonist, highlighting its application in treating thrombotic disorders (Thomasberger et al., 1999).

Chiroptical Properties Research : The study of (S)-4-isopropyl-oxazolidin-2-one, a related compound, provided insights into its solvent-dependent chiroptical properties, which is valuable in understanding stereochemistry (Benoit et al., 2008).

Enzyme Inhibition and Disease Treatment : Oxazolidinones are being explored for their potential as enzyme inhibitors in disease treatment. For instance, their application in inhibiting IDH1R132H, an enzyme mutation linked to certain cancers, has been researched (Levell et al., 2017).

Electrolytes in Lithium-Ion Batteries : The potential use of oxazolidinones in lithium-ion battery electrolytes has been studied, showing their impact on conductivity and thermal stability of the electrolytes (Gzara et al., 2006).

Chemical Synthesis Optimization : Research on the synthesis of 4-substituted oxazolidinones, including (S)-4-phenylmethyl-2-oxazolidinone, has led to more efficient and scalable processes, highlighting its importance in chemical manufacturing (Vo et al., 2003).

Propriétés

IUPAC Name |

(4S)-4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-ethyloxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)